molecular formula C11H7NO3 B8518452 5-Cyano-3-methyl-2-benzofurancarboxylic acid

5-Cyano-3-methyl-2-benzofurancarboxylic acid

Cat. No. B8518452
M. Wt: 201.18 g/mol
InChI Key: INIGGLKTCYLLMV-UHFFFAOYSA-N
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Patent
US08436043B2

Procedure details

To a mixture of methyl 5-cyano-3-methyl-1-benzofuran-2-carboxylate (4.20 g) synthesized above, tetrahydrofuran (80 mL), water (20 mL) and methanol (20 mL) was added lithium hydroxide monohydrate (1.64 g), and the mixture was stirred overnight at room temperature, and concentrated under reduced pressure. 1N Hydrochloric acid was added to the residue, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was washed with diisopropyl ether to give the title object compound (3.58 g, 91%) as a pale-brown solid.
Name
methyl 5-cyano-3-methyl-1-benzofuran-2-carboxylate
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
1.64 g
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]2[O:10][C:9]([C:11]([O:13]C)=[O:12])=[C:8]([CH3:15])[C:7]=2[CH:16]=1)#[N:2].O1CCCC1.O.O.[OH-].[Li+]>CO>[C:1]([C:3]1[CH:4]=[CH:5][C:6]2[O:10][C:9]([C:11]([OH:13])=[O:12])=[C:8]([CH3:15])[C:7]=2[CH:16]=1)#[N:2] |f:3.4.5|

Inputs

Step One
Name
methyl 5-cyano-3-methyl-1-benzofuran-2-carboxylate
Quantity
4.2 g
Type
reactant
Smiles
C(#N)C=1C=CC2=C(C(=C(O2)C(=O)OC)C)C1
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Three
Name
lithium hydroxide monohydrate
Quantity
1.64 g
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
1N Hydrochloric acid was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with diisopropyl ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C=1C=CC2=C(C(=C(O2)C(=O)O)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.58 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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